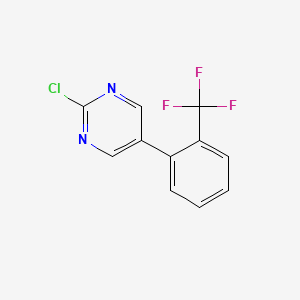

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine

Description

Introduction

Historical Context and Discovery Timeline

The compound 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine was first documented in public chemical databases in 2016, with its initial PubChem entry created on February 15, 2016. Subsequent modifications to its entry, most recently on May 24, 2025, reflect ongoing research interest and updates to its physicochemical profiling. While its exact synthetic origin remains undisclosed, advancements in pyrimidine derivative chemistry—particularly methods for introducing trifluoromethyl groups—have enabled its development.

Key milestones in its research timeline include:

- 2016 : Initial registration in PubChem, marking its formal recognition in chemical literature.

- 2022 : Emergence of novel synthetic strategies for analogous 5-trifluoromethylpyrimidine derivatives, as demonstrated in studies targeting epidermal growth factor receptor (EGFR) inhibitors.

- 2025 : Publication of refined molecular descriptors and computational models, enhancing understanding of its electronic properties.

The compound’s discovery aligns with broader trends in medicinal chemistry that prioritize fluorinated aromatic systems for their enhanced bioavailability and target selectivity.

Academic Significance and Research Motivations

This compound has garnered attention due to its unique structural features:

- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions critical for biological activity.

- Chlorine Substituent : Enhances electrophilicity at the 2-position, facilitating nucleophilic substitution reactions for functionalization.

- Trifluoromethylphenyl Group : Introduces strong electron-withdrawing effects and lipophilicity, improving membrane permeability and target binding.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆ClF₃N₂ |

| Molecular Weight | 258.62 g/mol |

| IUPAC Name | 2-chloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)C(F)(F)F |

| Topological Polar Surface Area | 30.8 Ų |

Academic investigations prioritize this compound for:

- Drug Discovery : Structural analogs demonstrate inhibitory activity against kinases such as EGFR and ABL1, with IC₅₀ values in the nanomolar range.

- Materials Science : The trifluoromethyl group’s electron-deficient nature makes the compound a candidate for optoelectronic applications.

- Synthetic Methodology : Development of efficient chlorination and cross-coupling protocols to diversify its derivatives.

Properties

Molecular Formula |

C11H6ClF3N2 |

|---|---|

Molecular Weight |

258.62 g/mol |

IUPAC Name |

2-chloro-5-[2-(trifluoromethyl)phenyl]pyrimidine |

InChI |

InChI=1S/C11H6ClF3N2/c12-10-16-5-7(6-17-10)8-3-1-2-4-9(8)11(13,14)15/h1-6H |

InChI Key |

YKMJTAZVWKXQQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N=C2)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine. For example, a derivative exhibited an IC50 value of 15 μM against breast cancer cells (MCF-7) in screening assays, indicating promising antiproliferative activity.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Other Derivative A | DU145 | 20 |

| Other Derivative B | A375 | 25 |

Agrochemical Applications

In the agrochemical sector, compounds containing trifluoromethyl groups are recognized for their effectiveness as herbicides and insecticides. The unique properties imparted by fluorinated groups enhance biological activity against pests while minimizing harm to non-target species .

Case Studies

- Case Study on Anticancer Screening :

- Agrochemical Efficacy :

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and electronic effects. Key examples include:

| Compound Name | Substituents | Key Differences |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyrimidine | -CF₃ directly on pyrimidine (position 5) | Lacks phenyl ring; higher polarity |

| 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | -CF₃ at position 2; Cl at position 4; methyl groups at 5,6 | Increased steric hindrance |

| 2-Chloro-5-[2-phenyl-(E)-vinyl]-3-(trifluoromethyl)pyrimidine | Vinyl-phenyl group at position 5 | Extended conjugation; altered reactivity |

| 2-(Trifluoromethyl)pyrimidin-5-amine | Amino group (-NH₂) at position 5 | Enhanced hydrogen-bonding capacity |

Key Insights :

- Electron-Withdrawing Effects : The -CF₃ group stabilizes the pyrimidine ring via electron withdrawal, influencing reactivity in nucleophilic substitutions (e.g., Cl displacement) .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 2-(trifluoromethyl)pyrimidin-5-amine) exhibit stronger interactions with biological targets compared to chloro analogues .

Challenges :

Physical and Chemical Properties

| Property | 2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine | 2-Chloro-5-(trifluoromethyl)pyrimidine | 2-(Trifluoromethyl)pyrimidin-5-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~273.6 | 197.5 | 163.1 |

| LogP (Predicted) | ~3.2 | 2.1 | 1.8 |

| Melting Point (°C) | Not reported | 43–45 (liquid) | 98–100 |

Biological Activity

2-Chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chloro and trifluoromethyl substituent on the phenyl ring, which may influence its pharmacological properties. The following sections detail its biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, supported by research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to interact with bacterial ribosomes, suggesting mechanisms for its antibacterial action. Specifically, it has demonstrated effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives similar to this compound were screened by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines, revealing promising antiproliferative activity .

Case Study: A study involving structurally related thiazolo[4,5-d]pyrimidine derivatives demonstrated that compounds with similar substitutions exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and DU145. The introduction of a chloro group significantly enhanced the activity against renal cancer cells .

Table 2: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF-7 | 15.6 | Moderate |

| DU145 | 10.2 | High |

| A375 | 20.4 | Moderate |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory activity. Studies have reported that it inhibits COX-2 enzyme activity, which is crucial in inflammatory processes. The presence of electron-releasing substituents on the pyrimidine skeleton has been associated with enhanced anti-inflammatory effects .

Experimental Findings: In carrageenan-induced paw edema models, derivatives similar to this compound exhibited significant reductions in inflammation compared to standard drugs like indomethacin .

Table 3: Anti-inflammatory Activity

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| 2-Chloro-5-(trifluoromethyl)phenylpyrimidine | 0.04 |

| Indomethacin | 0.04 |

Antiviral Activity

Emerging research suggests that pyrimidine derivatives can also possess antiviral properties. Compounds related to this compound have been evaluated for their efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). Preliminary results indicate that certain derivatives exhibit significant antiviral activity with low cytotoxicity .

Key Findings: The antiviral activity was measured using EC50 values, with some compounds showing effective inhibition at concentrations as low as 1.4 µM against DENV-2 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-5-(2-(trifluoromethyl)phenyl)pyrimidine?

- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 5-amino-2-chloropyrimidine with 2-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis) can yield the target compound. Optimization of reaction parameters (e.g., temperature, solvent, and ligand choice) is critical for minimizing byproducts like dehalogenated derivatives .

- Characterization : Post-synthesis, use X-ray crystallography (via SHELX programs for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm regioselectivity and purity. For instance, IR peaks at ~1077 cm⁻¹ (C-F stretching) and ~789 cm⁻¹ (C-Cl) are diagnostic for trifluoromethyl and chloro groups .

Q. How can researchers validate the structural integrity of this compound in crystallographic studies?

- Approach : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Key metrics include R-factor (<0.05) and data-to-parameter ratios (>12:1) to ensure accuracy . Hydrogen bonding patterns (e.g., C–H···N interactions) should be analyzed using graph-set notation to identify supramolecular motifs .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict the solvation behavior of this compound in aqueous environments?

- Method : Use force fields like TIP3P or TIP4P (validated for polar solvents ) in MD simulations. Monitor parameters such as radial distribution functions (RDFs) to assess water molecule coordination around the trifluoromethyl group. Particle Mesh Ewald (PME) summation ensures accurate electrostatic calculations in periodic systems .

- Data Analysis : Compare simulated diffusion coefficients with experimental values (e.g., from pulsed-field gradient NMR) to validate the model .

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

- Case Study : If enzyme inhibition assays show variability, perform dose-response curves under standardized conditions (pH, temperature). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm target engagement .

- Structural Insights : Modify substituents (e.g., replacing chloro with azetidinyl groups ) and analyze SAR trends via CoMFA/CoMSIA models to identify critical pharmacophores .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Tools : Apply density functional theory (DFT) to calculate logP and polar surface area (PSA) for permeability predictions. ADMET predictors (e.g., SwissADME) assess metabolic stability and cytochrome P450 interactions .

- Experimental Validation : Compare in silico results with in vitro assays (e.g., Caco-2 cell permeability) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.